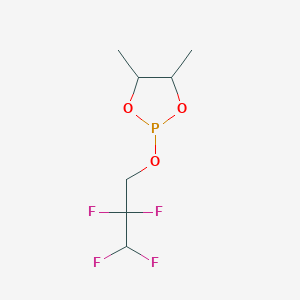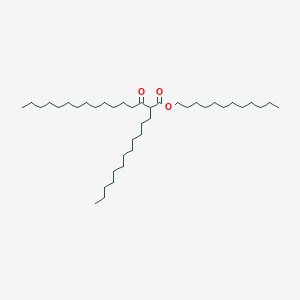
Dodecyl 2-dodecyl-3-oxohexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 2-dodecyl-3-oxohexadecanoate is a chemical compound known for its unique structure and properties. It is an ester derived from dodecanoic acid and dodecanol, featuring a long carbon chain that imparts hydrophobic characteristics. This compound finds applications in various fields due to its surfactant properties and ability to interact with biological membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2-dodecyl-3-oxohexadecanoate typically involves the esterification of dodecanoic acid with dodecanol in the presence of a catalyst. The reaction is carried out under reflux conditions, often using sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to around 150°C to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method also allows for the efficient removal of by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl 2-dodecyl-3-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Acid or base catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dodecanoic acid and other carboxylic acids.
Reduction: Dodecanol and other alcohols.
Substitution: Various substituted esters and other derivatives.
Aplicaciones Científicas De Investigación
Dodecyl 2-dodecyl-3-oxohexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving membrane interactions and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mecanismo De Acción
The mechanism of action of Dodecyl 2-dodecyl-3-oxohexadecanoate involves its interaction with lipid bilayers and biological membranes. The long hydrophobic carbon chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecylbenzene sulfonate: A widely used surfactant in detergents and cleaning products.
Dodecanol: A fatty alcohol with similar hydrophobic characteristics but lacking the ester functionality
Uniqueness
Dodecyl 2-dodecyl-3-oxohexadecanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to interact with biological membranes and its surfactant properties make it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
112288-29-6 |
|---|---|
Fórmula molecular |
C40H78O3 |
Peso molecular |
607.0 g/mol |
Nombre IUPAC |
dodecyl 2-dodecyl-3-oxohexadecanoate |
InChI |
InChI=1S/C40H78O3/c1-4-7-10-13-16-19-22-24-27-30-33-36-39(41)38(35-32-29-26-23-20-17-14-11-8-5-2)40(42)43-37-34-31-28-25-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
Clave InChI |
HEDBQTPYMCNJNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



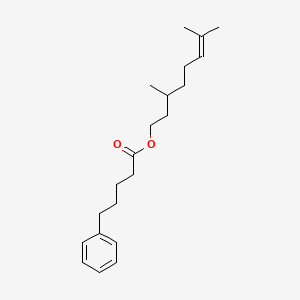


![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
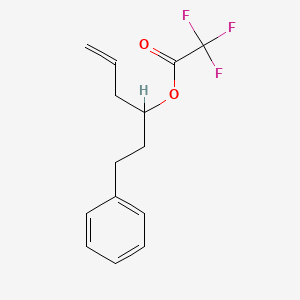
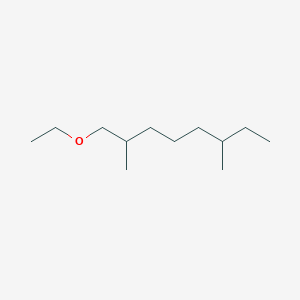
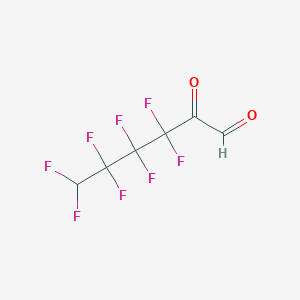

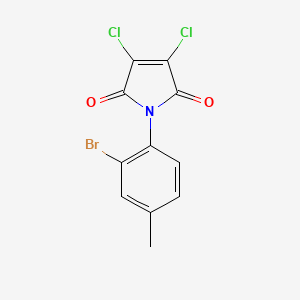
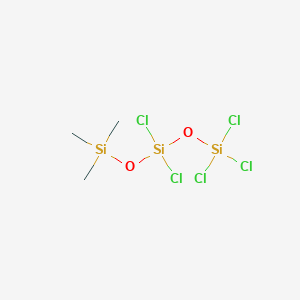
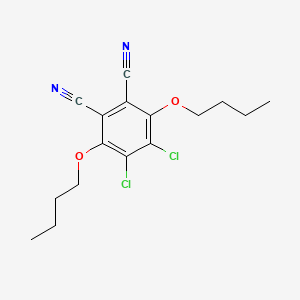
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
